molecular formula C15H21NO5S B2674677 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide CAS No. 1902939-04-1

2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

Cat. No.: B2674677
CAS No.: 1902939-04-1
M. Wt: 327.4
InChI Key: CHTLFNRQIKAXJC-UHFFFAOYSA-N
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Description

2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative known for its potential therapeutic applications. Sulfonamides are a class of compounds that have been widely used in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with benzenesulfonyl chloride under alkaline conditions. The reaction is carried out in an aqueous medium with sodium carbonate as the base . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated sulfonamide groups.

    Substitution: N-substituted sulfonamide derivatives.

Scientific Research Applications

2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects. For example, it inhibits cholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other sulfonamides, 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has a unique octahydro-1,4-benzodioxin moiety, which may contribute to its distinct biological activities and therapeutic potential. This structural feature differentiates it from other sulfonamides and may enhance its efficacy and selectivity in enzyme inhibition .

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-19-13-4-2-3-5-15(13)22(17,18)16-11-6-7-12-14(10-11)21-9-8-20-12/h2-5,11-12,14,16H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTLFNRQIKAXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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